methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
CAS No.: 141327-54-0
Cat. No.: VC21188003
Molecular Formula: C17H14FNO2
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141327-54-0 |
|---|---|
| Molecular Formula | C17H14FNO2 |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C17H14FNO2/c1-10-3-8-14-13(9-10)15(16(19-14)17(20)21-2)11-4-6-12(18)7-5-11/h3-9,19H,1-2H3 |
| Standard InChI Key | TVRIEWUGJXZDQN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2C3=CC=C(C=C3)F)C(=O)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is characterized by a complex heterocyclic structure featuring an indole core with specific functional group modifications. The compound is identified by the CAS number 141327-54-0 and possesses a molecular formula of C17H14FNO2 with a molecular weight of 283.3 g/mol. The structure consists of an indole scaffold with a 4-fluorophenyl group at the C3 position, a methyl group at the C5 position, and a methyl carboxylate group at the C2 position.
The indole nucleus present in this compound is particularly significant as it represents a common structural motif found in numerous biologically active natural products and pharmaceutical compounds. The strategic placement of the fluorophenyl group at position 3 and the methyl group at position 5 creates a unique electronic and steric environment that contributes to its biological activities.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 141327-54-0 |
| Molecular Formula | C17H14FNO2 |
| Molecular Weight | 283.3 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in organic solvents |
| Classification | Indole derivative |
The compound contains multiple functional groups including an aromatic indole system, a fluorophenyl moiety, and a carboxylate group, all of which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom on the phenyl ring enhances the compound's metabolic stability and lipophilicity, properties that are crucial for drug development considerations.
Synthesis Methods
The synthesis of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions starting from readily available indole derivatives. Several synthetic approaches have been documented in the literature for producing this and structurally similar compounds.
General Synthetic Pathway
One common synthetic route involves the incorporation of fluorinated phenyl groups through electrophilic aromatic substitution methods. The process generally begins with appropriate indole precursors that are then functionalized at specific positions to introduce the desired substituents.
Biological Activities
Compounds containing the indole structure, including methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate, exhibit various biological activities that make them valuable in pharmaceutical research and development. These activities span several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of indole compounds can display significant antimicrobial properties. Research indicates that certain analogs have been tested against various bacterial strains, showing effectiveness that in some cases surpasses traditional antibiotics like ampicillin and streptomycin by substantial margins. The specific antimicrobial activity of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate would depend on its particular structural features and how they interact with microbial targets.
The mechanism of antimicrobial action for indole derivatives often involves interaction with bacterial cell membranes or inhibition of essential enzymes required for bacterial survival and replication. The presence of the fluorophenyl group in this compound may enhance its antimicrobial properties by increasing membrane permeability and metabolic stability.
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activities of indole derivatives. For indole-2-carboxamide derivatives, which are structurally related to our target compound, several key structural features have been identified as important for activity:
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Chain length at the C3-position
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Electron withdrawing groups at the C5-position (such as chloro or fluoro substituents)
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Length of linker between functional groups
These factors significantly impact binding affinity and binding cooperativity for specific biological targets. While these findings are from studies on related compounds, they provide valuable insights into how structural modifications of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate might affect its biological activities.
Research Applications and Significance
Medicinal Chemistry Applications
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate has significant research value in medicinal chemistry due to its unique structural features and potential biological activities. The compound serves as:
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A potential lead compound for drug discovery projects
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A valuable intermediate in the synthesis of more complex bioactive molecules
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A tool for studying structure-activity relationships in indole-based compounds
Synthetic Chemistry Applications
Beyond its biological applications, methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate serves as an important building block in synthetic organic chemistry. The carboxylate group at the C2 position provides a versatile handle for further functionalization, allowing for the creation of diverse chemical libraries based on this core structure.
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